BenchChemオンラインストアへようこそ!

BAY 2476568

EGFR exon 20 insertion kinase inhibition assay NSCLC

BAY 2476568 is a reversible EGFR inhibitor with exceptional mutant-selectivity (IC50 0.09-0.21 nM for exon20ins). Its 20-fold window over WT EGFR and sub-nM potency are critical for dissecting mutant-specific biology and avoiding off-target artifacts. Essential for advanced NSCLC target validation, washout kinetics, and studies requiring high assay sensitivity.

Molecular Formula C24H27FN4O4
Molecular Weight 454.5 g/mol
Cat. No. B8240645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY 2476568
Molecular FormulaC24H27FN4O4
Molecular Weight454.5 g/mol
Structural Identifiers
SMILESCC(C)(COC1=C(C=CN=C1)C2=C(C3=C(N2)CCNC3=O)NC4=C(C(=CC=C4)F)OC)OC
InChIInChI=1S/C24H27FN4O4/c1-24(2,32-4)13-33-18-12-26-10-8-14(18)20-21(19-16(28-20)9-11-27-23(19)30)29-17-7-5-6-15(25)22(17)31-3/h5-8,10,12,28-29H,9,11,13H2,1-4H3,(H,27,30)
InChIKeyZOEVXMKZJWZLFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Fluoro-2-methoxyanilino)-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one (BAY 2476568): An Overview for Procurement and Research Selection


The compound 3-(3-Fluoro-2-methoxyanilino)-2-[3-(2-methoxy-2-methylpropoxy)pyridin-4-yl]-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one, designated BAY 2476568 (CAS 2311901-93-4), is a synthetic small molecule belonging to the pyrrolopyridinone class of heterocyclic compounds. It functions primarily as a potent, reversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) . Its primary utility lies in targeted oncology research, specifically for studying non-small cell lung cancer (NSCLC) driven by challenging EGFR exon 20 insertion mutations [1]. The compound's structural features, including the 3-fluoro-2-methoxyanilino moiety and the unique 2-methoxy-2-methylpropoxy pyridinyl substituent, confer a specific binding profile that distinguishes it from other kinase inhibitors within its class.

Why BAY 2476568 Cannot Be Simply Substituted: A Case Against Generic Replacement in EGFR Exon 20 Insertion Research


In research targeting EGFR exon 20 insertion mutations, the simple interchange of even closely related kinase inhibitors is scientifically unsound due to significant variations in potency, selectivity, and binding mechanism. BAY 2476568 is a reversible inhibitor with a specific potency and selectivity profile tailored to overcome the steric hindrance of the exon 20 insertion pocket [1]. In contrast, many alternatives are irreversible inhibitors with distinct selectivity windows, such as mobocertinib's 1.5- to 10-fold selectivity over wild-type EGFR [2], or pan-HER inhibitors like poziotinib which lack this selectivity [3]. Substituting BAY 2476568 with a compound like sunvozertinib would introduce a >200-fold decrease in potency against key insertion mutants (e.g., 0.09-0.21 nM vs. 20.4-83.2 nM) [1]. These quantitative differences in biochemical and cellular activity preclude any assumption of functional equivalence, making the specific procurement of BAY 2476568 essential for experiments requiring its precise pharmacological signature.

BAY 2476568 Quantitative Evidence Guide: Head-to-Head Differentiation Against Key EGFR Exon 20 Inhibitors


Kinase Activity: Sub-Nanomolar Potency Against EGFR Exon 20 Insertion Mutants

BAY 2476568 demonstrates exceptionally potent inhibition of EGFR exon 20 insertion mutant kinase activity. Its IC50 values are significantly lower than those of the clinical-stage comparator zipalertinib (TAS6417) . This sub-nanomolar potency translates to a higher target engagement at lower compound concentrations, a critical factor for minimizing off-target effects.

EGFR exon 20 insertion kinase inhibition assay NSCLC

Cellular Potency: A 20-Fold Selectivity Window Over Wild-Type EGFR in Ba/F3 Cells

In cellular models, BAY 2476568 maintains potent inhibition of mutant EGFR while demonstrating a clear selectivity margin over wild-type EGFR. It exhibits a 20-fold selectivity for EGFR exon 20 insertion mutants over wild-type EGFR in Ba/F3 cells [1]. This selectivity profile is quantitatively defined, with IC50 values for three different insertion mutants being >25-fold lower than the IC50 for wild-type EGFR [1].

EGFR selectivity cellular assay therapeutic window

Comparative Cellular Potency: BAY 2476568 vs. Sunvozertinib Against EGFR Exon 20 ASV Insertion

A direct cross-study comparison of cellular potency reveals a stark difference in the inhibitory activity of BAY 2476568 and the clinical candidate sunvozertinib (DZD9008) against the EGFR exon 20 ASV insertion. BAY 2476568 inhibits cellular proliferation with an IC50 of 15.3 nM, while sunvozertinib is significantly less potent against the same mutation [1].

EGFR ASV insertion cellular GI50 comparative efficacy

In Vivo Target Engagement: BAY 2476568 Inhibits Downstream Signaling in Ba/F3 Cells

Beyond static binding assays, BAY 2476568's functional activity is confirmed by its ability to inhibit EGFR autophosphorylation and downstream signaling pathways in living cells. Treatment with BAY 2476568 reduces the phosphorylation of EGFR at Y1068, as well as the phosphorylation of key downstream effectors ERK1/2 and Akt (S473) in Ba/F3 cells expressing EGFR exon 20 insertion mutants .

pharmacodynamics EGFR signaling ERK phosphorylation

Reversible Binding Mechanism: A Differentiated Binding Mode from Irreversible Inhibitors

A key mechanistic differentiator is that BAY 2476568 is characterized as a reversible inhibitor of EGFR, in contrast to many other exon 20 inhibitors such as mobocertinib and poziotinib, which are irreversible inhibitors [1]. This distinction is based on its binding mode rather than a quantitative assay.

reversible inhibitor binding kinetics drug resistance

Potency Against Osimertinib-Resistant C797S Mutation

BAY 2476568 retains its inhibitory potency in the presence of the EGFR C797S mutation, a common mechanism of acquired resistance to the third-generation inhibitor osimertinib [1]. This is a distinct advantage for research applications focused on overcoming resistance.

C797S mutation acquired resistance osimertinib

Optimal Research and Procurement Scenarios for BAY 2476568


Investigating Mutant-Selective EGFR Signaling in NSCLC Models

BAY 2476568 is optimally deployed in cellular models (e.g., Ba/F3, NSCLC cell lines) engineered to express EGFR exon 20 insertion mutants. Its 20-fold selectivity window over wild-type EGFR allows researchers to dissect mutant-specific signaling pathways (e.g., EGFR (Y1068), ERK1/2, and Akt phosphorylation) with reduced confounding effects from wild-type receptor inhibition [1]. This makes it a superior tool for target validation and mechanistic studies focused exclusively on exon 20 insertion-driven biology.

Evaluating Reversible vs. Irreversible Inhibitor Pharmacology

As a reversible EGFR inhibitor, BAY 2476568 serves as a critical chemical probe in studies designed to compare the pharmacological consequences of reversible versus irreversible target engagement [1]. Researchers can use BAY 2476568 alongside irreversible inhibitors like mobocertinib to investigate differences in drug-target residence time, washout kinetics in cellular assays, and the potential to overcome specific resistance mechanisms, such as the C797S mutation [1].

In Vivo Efficacy Studies in Xenograft and PDX Models of EGFR Exon 20 NSCLC

Preclinical data supports the use of BAY 2476568 in in vivo studies. The compound has demonstrated tumor growth inhibition in both xenograft and patient-derived xenograft (PDX) models harboring EGFR exon 20 insertion mutations at a dose of 100 mg/kg/day [1]. This validated in vivo activity makes BAY 2476568 a suitable compound for efficacy studies in advanced NSCLC models, particularly for research programs focused on this difficult-to-treat patient population.

Biochemical Assays Requiring Sub-Nanomolar Inhibitor Potency

For high-sensitivity biochemical assays such as kinase activity assays or binding displacement studies, the sub-nanomolar potency of BAY 2476568 (IC50 0.09-0.21 nM for key exon 20 insertion mutants) provides a significant advantage [1]. This level of potency ensures complete target saturation at low compound concentrations, minimizing the risk of solvent-related artifacts and providing a more robust assay window for hit identification or characterization of mutant EGFR proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for BAY 2476568

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.